N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-8-13-6-7-14(9-11)18(13)16(19)17-12-4-3-5-15(10-12)20-2/h3-5,10,13-14H,1,6-9H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVOEKKXOQHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Core Modifications: Bicyclo[3.2.1]octane Derivatives
Key Observations :
Pharmacological and Physicochemical Properties
Notes:
Case Study: Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
carboxamide functionalization. Troparil’s ester group confers higher lipophilicity, favoring blood-brain barrier penetration, whereas carboxamides (as in the target compound) may enhance water solubility and reduce CNS activity .
Biological Activity
N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound belonging to the tropane alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.34 g/mol . The compound features a bicyclic structure characteristic of many tropane derivatives, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 2320416-76-8 |
Pharmacological Activity
This compound has been primarily studied for its interactions with neurotransmitter systems, particularly its binding affinities for various monoamine transporters:
- Dopamine Transporter (DAT) : The compound exhibits significant binding affinity to DAT, which is crucial for dopamine reuptake inhibition, potentially influencing conditions such as depression and addiction.
- Serotonin Transporter (SERT) : It also interacts with SERT, affecting serotonin levels in the brain, which is vital for mood regulation.
- Norepinephrine Transporter (NET) : Interaction with NET suggests potential implications in attention and arousal mechanisms.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the structure of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane derivatives can significantly alter their biological activity and selectivity towards different transporters:
- Substituent Effects : The presence of the methoxy group at the 3-position on the phenyl ring enhances binding affinity at DAT compared to other structural analogs .
- Cyclopropylmethyl Group : Studies have shown that certain substitutions, such as the introduction of a cyclopropylmethyl group, can lead to increased selectivity for DAT over SERT, enhancing therapeutic potential while minimizing side effects associated with serotonin modulation .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane derivatives:
-
Binding Affinity Studies : A study conducted on various 8-substituted derivatives revealed that certain compounds exhibited Ki values less than 100 nM at DAT, indicating potent inhibitory effects on dopamine reuptake .
Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) N-(3-methoxyphenyl)... <100 >100 >100 Cyclopropylmethyl Derivative 4 50 >200 - Behavioral Studies : Behavioral assays in rodent models have demonstrated that compounds with high DAT selectivity can reduce symptoms of depression-like behaviors, suggesting potential therapeutic applications in mood disorders.
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (amide step) | Minimizes side reactions |
| Solvent | THF or DCM | Enhances solubility of intermediates |
| Catalyst | Pd(OAc)₂ (for coupling steps) | Accelerates cross-coupling efficiency |
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic core integrity and substituent positions (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 329.18 for C₁₇H₂₀N₂O₂) .
- X-ray Crystallography : Resolves stereochemistry of the methylidene group and confirms bicyclic geometry .
- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced: How can researchers design receptor binding assays to identify molecular targets of this compound?
Answer:
Methodological Workflow :
Target Selection : Prioritize GPCRs (e.g., dopamine, opioid receptors) based on structural analogs .
Radioligand Displacement Assays : Use [³H]WIN 35,428 for dopamine transporter (DAT) binding; IC₅₀ values <1 µM indicate high affinity .
Functional Assays : Measure cAMP modulation (e.g., HEK293 cells transfected with μ-opioid receptors) to assess agonist/antagonist activity .
Selectivity Screening : Test against off-targets (e.g., serotonin transporters) via [³H]citalopram binding to minimize cross-reactivity .
Q. Data Interpretation :
- Ki Values : Lower values (nM range) suggest strong target engagement.
- Hill Slopes : Values ≠1 may indicate allosteric modulation or multiple binding sites.
Advanced: What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
Answer:
Model Selection :
Q. PK Parameters :
| Parameter | Typical Range | Method |
|---|---|---|
| Half-life (t₁/₂) | 2–4h (mice) | LC-MS/MS |
| Bioavailability | 30–50% (oral) | Plasma AUC analysis |
| BBB Permeability | LogBB >0.3 | In situ perfusion |
Dosing : 10–30 mg/kg i.p. or p.o., adjusted for metabolite profiling (e.g., glucuronidation in liver microsomes) .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities across structural analogs?
Answer:
Root Cause Analysis :
Q. Validation Strategies :
Dose-Response Curves : Confirm EC₅₀ values in independent assays.
Computational Docking : Compare binding poses in homology models (e.g., DAT vs. μ-opioid receptors) .
Methodological: What protocols ensure compound stability during storage and experimental use?
Answer:
Stability Guidelines :
- Storage : -20°C in amber vials under argon; desiccants to prevent hydrolysis .
- pH Sensitivity : Stable at pH 4–8; avoid buffers outside this range (e.g., gastric fluid simulations degrade >50% in 2h at pH 1.2) .
- Thermal Degradation : Decomposes >200°C (TGA-DSC data); avoid prolonged heating in synthesis .
Q. In-Use Stability :
- Prepare fresh solutions in DMSO (≤1 mM) to prevent aggregation.
- Monitor via LC-MS for degradants (e.g., oxidation at methylidene group) .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
Workflow :
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., DAT PDB: 4XP4) to identify critical interactions (e.g., hydrogen bonds with Asp79) .
Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., methoxy vs. hydroxy groups).
ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target 2–3) and reduce hERG liability .
Q. Case Study :
Experimental Design: What criteria distinguish in vitro vs. in vivo efficacy models for this compound?
Answer:
In Vitro Advantages :
- High-throughput screening (HTS) for target engagement (e.g., FLIPR assays for calcium flux).
- Mechanistic clarity (e.g., patch-clamp for ion channel modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
